molecular formula C6H13NO5 B12712243 beta-D-Nojirimycin pyranose CAS No. 1932485-16-9

beta-D-Nojirimycin pyranose

Cat. No.: B12712243
CAS No.: 1932485-16-9
M. Wt: 179.17 g/mol
InChI Key: BGMYHTUCJVZIRP-DVKNGEFBSA-N
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Description

Beta-D-Nojirimycin pyranose: is a naturally occurring iminopyranose compound known for its significant biological activities. It is a derivative of nojirimycin, a well-known glycosidase inhibitor. This compound is found in various plants, insects, and microorganisms, and has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Nojirimycin pyranose can be synthesized through several methods. One common approach involves the reduction of nojirimycin. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. For instance, the stereoselective synthesis of nojirimycin derivatives can be achieved using a bicyclic carbamate-type sp2-iminosugar as the starting material .

Industrial Production Methods: The industrial production of this compound often relies on microbial fermentation. Microorganisms such as Bacillus and Streptomyces species are used to produce this compound in large quantities. The fermentation process is optimized to maximize yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Nojirimycin pyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. For example, oxidation can lead to the formation of aldonolactones, while reduction can yield different stereoisomers of the compound .

Scientific Research Applications

Beta-D-Nojirimycin pyranose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-D-Nojirimycin pyranose involves its ability to inhibit glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, the compound prevents the breakdown of carbohydrates, leading to a reduction in blood glucose levels. This mechanism is particularly beneficial in the treatment of diabetes .

Molecular Targets and Pathways: this compound targets various glycosidases, including alpha-glucosidase and beta-glucosidase. By inhibiting these enzymes, the compound disrupts the normal metabolic pathways of carbohydrates, leading to therapeutic effects in conditions such as diabetes and viral infections .

Comparison with Similar Compounds

Beta-D-Nojirimycin pyranose is unique among glycosidase inhibitors due to its specific structure and reactivity. Similar compounds include:

    1-Deoxynojirimycin: Another iminopyranose with similar glycosidase inhibitory activity.

    Castanospermine: A piperidine-type iminosugar with glycosidase inhibitory properties.

Properties

CAS No.

1932485-16-9

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

BGMYHTUCJVZIRP-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

Origin of Product

United States

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